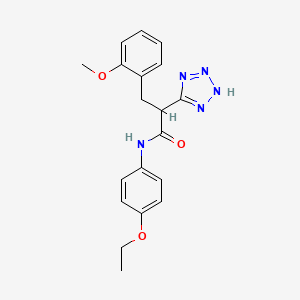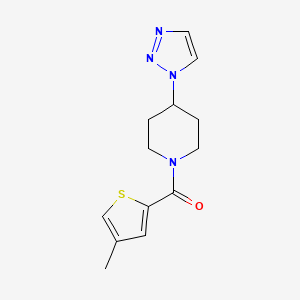
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Wissenschaftliche Forschungsanwendungen
Cancer Research: Apoptosis Induction and Tubulin Polymerization Inhibition
This compound has been studied for its cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It induces apoptosis in cancer cells, as evidenced by assays such as acridine orange/ethidium bromide staining, DAPI staining, and annexin V-FITC/propidium iodide staining. Additionally, it inhibits tubulin polymerization, which is a critical process for cell division in cancer cells .
Alzheimer’s Disease: Acetylcholinesterase Inhibition
The triazole moiety in the compound is associated with neuroprotective effects . It has been reported that similar structures can inhibit acetylcholinesterase, an enzyme involved in the progression of Alzheimer’s disease . This inhibition can potentially reduce the symptoms of neurodegeneration and improve cognitive function in patients with Alzheimer’s disease .
BET Bromodomain Inhibition
The compound’s structure is similar to that of known BET bromodomain inhibitors. BET bromodomains are therapeutic targets for diseases like inflammation and cancer. Methylated-1,2,3-triazoles, which are part of this compound’s structure, have been shown to mimic acetylated histones and inhibit BET bromodomains .
Drug Discovery: Pharmacokinetic Properties
The pharmacokinetic properties of triazole derivatives make them suitable candidates for drug discovery. Computational studies have predicted that compounds with similar structures possess drug-like properties , which are essential for the development of new medications .
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and are vital for cell division .
Mode of Action
The compound interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the normal function of the cell is affected, leading to cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, which is essential for cell division. This disruption leads to cell cycle arrest, preventing the cell from dividing and ultimately leading to apoptosis, or programmed cell death
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties
Result of Action
The result of the compound’s action is the induction of apoptosis in cells. This is evidenced by the inhibition of colony formation in BT-474 cells by the compound in a concentration-dependent manner . The compound has shown cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Eigenschaften
IUPAC Name |
(4-methylthiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-5-2-11(3-6-16)17-7-4-14-15-17/h4,7-9,11H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTYFAMABGTMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide](/img/structure/B2981623.png)
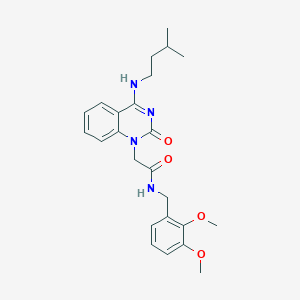
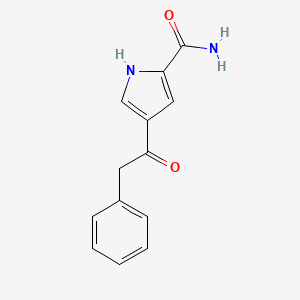
amine](/img/structure/B2981628.png)
![(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2981630.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)
![6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol](/img/structure/B2981635.png)
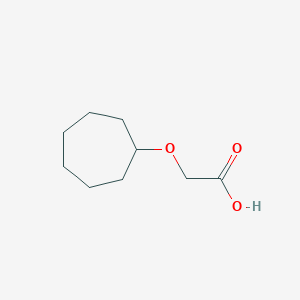
![Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2981639.png)
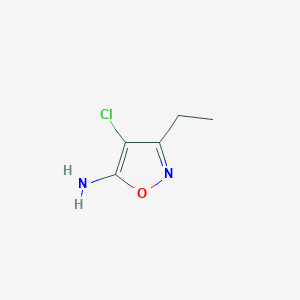
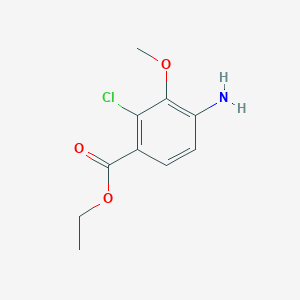
![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)
